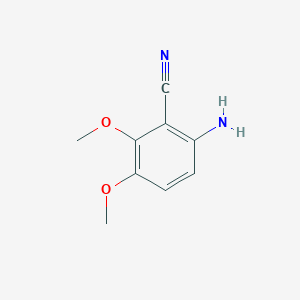
2-Amino-5,6-dimethoxybenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5,6-dimethoxybenzonitrile is a benzonitrile derivative featuring amino and methoxy substituents at the 2-, 5-, and 6-positions of the aromatic ring. It is synthesized via the alkaline hydrolysis of 6-nitro-2-methoxybenzonitrile using methyl-alcoholic potassium hydroxide, yielding a product with a melting point of 118°C .
Q & A
Q. What are the common synthetic routes for 2-Amino-5,6-dimethoxybenzonitrile, and what factors influence reaction yields?
Basic Research Question
The synthesis typically involves functional group manipulation of benzonitrile precursors. Key steps include:
- Nucleophilic substitution : Introducing methoxy groups at positions 5 and 6 via alkylation or aryl halide displacement under mild conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
- Amination : Directing an amino group to position 2 using ammonia or protected amines, often requiring catalytic Pd or Cu to enhance regioselectivity .
Critical Factors : - Solvent polarity affects substitution efficiency; polar aprotic solvents (DMF, DMSO) improve reactivity.
- Temperature control minimizes side reactions (e.g., over-oxidation or polymerization).
- Protecting groups (e.g., acetyl for -NH₂) prevent unwanted side reactions during methoxy substitution .
Q. How do substituent positions (e.g., 5,6-dimethoxy vs. 4,5-dimethoxy) affect the electronic properties and reactivity of 2-aminobenzonitrile derivatives?
Advanced Research Question
Substituent positioning alters electron density and steric effects:
- Electron-withdrawing effects : The nitrile group (-C≡N) at position 1 and methoxy (-OCH₃) at 5,6 positions create a conjugated system, reducing electron density at the aromatic ring and directing electrophilic attacks to specific sites .
- Steric hindrance : 5,6-dimethoxy groups may hinder planarization, affecting π-π stacking in biological targets compared to 4,5-dimethoxy analogs (e.g., reduced binding affinity in enzyme assays) .
Methodological Insight : - Use DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces.
- Compare Hammett σ values for substituents to predict reactivity trends .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be observed?
Basic Research Question
- ¹H/¹³C NMR :
- IR Spectroscopy :
- Strong absorption at ~2220 cm⁻¹ confirms the nitrile group.
- N-H stretches (amines) appear as broad peaks ~3300–3500 cm⁻¹ .
- Mass Spectrometry (ESI-MS) :
Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives across different studies?
Advanced Research Question
Discrepancies often arise from variations in assay conditions or structural analogs:
- Control for purity : Use HPLC (C18 column, acetonitrile/water gradient) to verify compound integrity; impurities >1% can skew IC₅₀ values .
- Standardize assays : Compare results under identical conditions (e.g., pH, cell lines). For example, cytotoxicity in MCF-7 vs. HEK293 cells may reflect tissue-specific uptake .
- Meta-analysis : Pool data from multiple studies and apply statistical models (e.g., ANOVA) to identify outliers or confounding variables .
Q. How can HPLC methods be optimized for analyzing this compound in complex mixtures?
Methodological Focus
- Column selection : C18 columns (5 µm, 250 mm × 4.6 mm) provide optimal resolution for polar nitriles .
- Mobile phase : Acetonitrile:water (70:30 v/v) with 0.1% formic acid improves peak symmetry and reduces tailing.
- Detection : UV at 254 nm (aromatic π→π* transitions) achieves a detection limit of 0.5 µg/mL .
- Validation : Assess linearity (R² > 0.99), precision (%RSD < 2%), and recovery (95–105%) using spiked biological matrices .
Q. What computational approaches predict the solubility and stability of this compound in aqueous buffers?
Advanced Research Question
- Molecular Dynamics (MD) Simulations : Simulate solvation shells to estimate logP (predicted ~1.2) and pH-dependent solubility .
- QSPR Models : Use descriptors like polar surface area (PSA) and hydrogen-bond donors/acceptors to correlate with experimental stability data .
- Degradation Pathways : DFT-based transition state analysis identifies hydrolysis-prone sites (e.g., nitrile to amide conversion at pH > 9) .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
Key Observations:
- Role of the Nitrile Group : The nitrile moiety in benzonitrile derivatives is associated with enhanced binding affinity in enzyme inhibition (e.g., MMPs) due to its electron-withdrawing properties .
- Impact of Methoxy Substitution: Methoxy groups at the 5,6-positions (vs. 2,6- in 2:6-dimethoxybenzonitrile) may influence steric hindrance and solubility. For example, 5,6-dimethoxy analogs in benzoquinoline derivatives exhibit improved pharmacokinetic profiles in ADME/Tox studies .
Physicochemical and Pharmacokinetic Properties
Notes on Pharmacokinetics:
- Methoxy groups generally enhance metabolic stability but may reduce aqueous solubility. The 5,6-dimethoxy configuration in benzoquinoline derivatives improves blood-brain barrier penetration in preclinical models .
Propriétés
Formule moléculaire |
C9H10N2O2 |
|---|---|
Poids moléculaire |
178.19 g/mol |
Nom IUPAC |
6-amino-2,3-dimethoxybenzonitrile |
InChI |
InChI=1S/C9H10N2O2/c1-12-8-4-3-7(11)6(5-10)9(8)13-2/h3-4H,11H2,1-2H3 |
Clé InChI |
ANRJWOZNBIVNID-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)N)C#N)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













